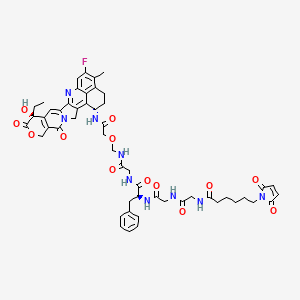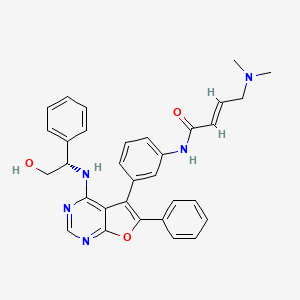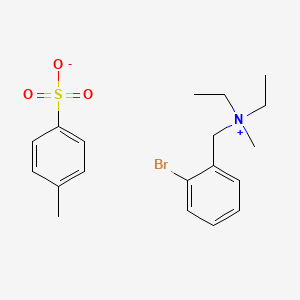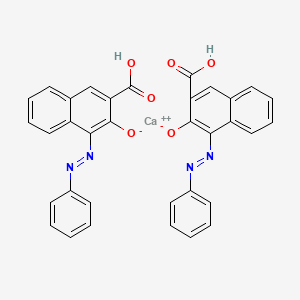
デキステカン
説明
デロキセタンは、化学化合物であり、エキセテカン誘導体であり、トポイソメラーゼI阻害剤として作用します . これは、トラツズマブ デロキセタンなどの抗体薬物複合体で一般的に使用され、乳がん、胃がん、食道胃接合部腺がんなどのさまざまな癌の治療に使用されています .
製法
デロキセタンは、DX-8951(DXd)の誘導体を、マレイミド-GGFGペプチドリンカーと結合させる一連の化学反応によって合成されます . この調製には、ジメチルスルホキシド(DMSO)、ポリエチレングリコール(PEG300)、Tween 80などの溶媒の使用が含まれます . デロキセタンの工業生産には、再構成と希釈のプロセスが含まれ、化合物が無菌条件で調製されることを保証しています .
科学的研究の応用
Deruxtecan has a wide range of scientific research applications, particularly in the field of oncology. It is used in the development of antibody-drug conjugates for the treatment of breast cancer, gastric cancer, and non-small cell lung cancer . The compound has shown significant efficacy in improving progression-free survival and overall survival in patients with HER2-positive and HER2-low breast cancer . Additionally, deruxtecan is being investigated for its potential use in other types of cancer, including hormone receptor-positive, HER2-negative breast cancer .
作用機序
デロキセタンは、DNA複製に関与する酵素であるトポイソメラーゼIを阻害することで効果を発揮します . この化合物は、HER2受容体を発現する細胞など、特定の癌細胞を標的とするモノクローナル抗体に結合しています . 標的細胞に結合すると、抗体薬物複合体は細胞内に取り込まれ、デロキセタンが細胞内で放出されます。 放出されたデロキセタンはDNA損傷と細胞死を引き起こし、標的腫瘍細胞と腫瘍微小環境の隣接細胞の破壊につながります .
生化学分析
Biochemical Properties
Deruxtecan plays a crucial role in biochemical reactions by inhibiting the enzyme topoisomerase I. This enzyme is essential for DNA replication and transcription, as it alleviates the torsional strain generated ahead of the replication fork by inducing transient single-strand breaks in the DNA. Deruxtecan binds to the topoisomerase I-DNA complex, preventing the re-ligation of the single-strand breaks, leading to DNA damage and cell death . Additionally, deruxtecan interacts with various proteins involved in DNA repair mechanisms, further enhancing its cytotoxic effects .
Cellular Effects
Deruxtecan exerts significant effects on various types of cells, particularly cancer cells. It influences cell function by inducing DNA damage, which triggers cell cycle arrest and apoptosis. In HER2-positive breast cancer cells, deruxtecan disrupts cell signaling pathways, including the HER2 signaling pathway, leading to reduced cell proliferation and increased cell death . It also affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby promoting apoptosis . Furthermore, deruxtecan impacts cellular metabolism by altering the expression of genes involved in metabolic pathways, leading to metabolic stress and cell death .
Molecular Mechanism
The molecular mechanism of deruxtecan involves its binding to the topoisomerase I-DNA complex, which stabilizes the complex and prevents the re-ligation of the single-strand breaks induced by topoisomerase I. This results in the accumulation of DNA damage, leading to cell cycle arrest and apoptosis . Deruxtecan also inhibits the activity of DNA repair enzymes, such as PARP, further enhancing its cytotoxic effects . Additionally, deruxtecan can induce changes in gene expression by modulating transcription factors and signaling pathways involved in cell survival and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of deruxtecan change over time. Initially, deruxtecan induces rapid DNA damage and cell cycle arrest, leading to apoptosis within a few hours of treatment . Over time, the stability and degradation of deruxtecan can influence its long-term effects on cellular function. Studies have shown that deruxtecan remains stable in vitro and in vivo, maintaining its cytotoxic effects over extended periods . Long-term exposure to deruxtecan can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of deruxtecan vary with different dosages in animal models. At low doses, deruxtecan induces moderate DNA damage and cell cycle arrest, leading to reduced tumor growth . At high doses, deruxtecan can cause significant DNA damage and apoptosis, resulting in substantial tumor regression . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic effects, while higher doses can lead to toxic or adverse effects, such as bone marrow suppression and gastrointestinal toxicity .
Metabolic Pathways
Deruxtecan is involved in several metabolic pathways, primarily related to its role as a topoisomerase I inhibitor. It interacts with enzymes involved in DNA replication and repair, such as topoisomerase I and PARP . Deruxtecan also affects metabolic flux by altering the expression of genes involved in glycolysis, oxidative phosphorylation, and lipid metabolism, leading to metabolic stress and cell death . Additionally, deruxtecan can influence metabolite levels by modulating the activity of enzymes involved in nucleotide synthesis and degradation .
Transport and Distribution
Deruxtecan is transported and distributed within cells and tissues through various mechanisms. It can be internalized by cells via receptor-mediated endocytosis, particularly in HER2-positive cancer cells . Once inside the cell, deruxtecan is released from the antibody-drug conjugate and distributed to different cellular compartments, including the nucleus, where it exerts its cytotoxic effects . Deruxtecan can also interact with transporters and binding proteins that facilitate its localization and accumulation within specific tissues .
Subcellular Localization
The subcellular localization of deruxtecan is crucial for its activity and function. Deruxtecan is primarily localized in the nucleus, where it interacts with topoisomerase I and induces DNA damage . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can direct deruxtecan to specific compartments or organelles within the cell . The localization of deruxtecan in the nucleus is essential for its ability to inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis .
準備方法
Deruxtecan is synthesized through a series of chemical reactions involving the coupling of a derivative of DX-8951 (DXd) with a maleimide-GGFG peptide linker . The preparation involves the use of solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80 . The industrial production of deruxtecan involves reconstitution and dilution processes, ensuring the compound is prepared under sterile conditions .
化学反応の分析
デロキセタンは、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応で使用される一般的な試薬には、DMSOやPEG300などの溶媒が含まれます . これらの反応から生成される主な生成物は、エキセテカン誘導体であり、次にモノクローナル抗体に結合して抗体薬物複合体を形成します .
科学研究への応用
デロキセタンは、特に腫瘍学の分野で、幅広い科学研究への応用があります。 これは、乳がん、胃がん、非小細胞肺がんの治療のための抗体薬物複合体の開発に使用されています . この化合物は、HER2陽性およびHER2低乳がんの患者における無増悪生存期間と全生存期間の改善に有意な有効性を示しました . さらに、デロキセタンは、ホルモン受容体陽性、HER2陰性乳がんなどの他のタイプの癌における潜在的な使用についても調査されています .
類似化合物との比較
デロキセタンは、しばしば他のトポイソメラーゼI阻害剤や抗体薬物複合体と比較されます。 類似の化合物には、トラツズマブ エンタンシンやその他のエキセテカン誘導体が含まれます . これらの化合物と比較して、デロキセタンは、HER2陽性転移性乳がんの患者における無増悪生存期間と全生存期間の改善において、より優れた有効性を示しています . その独自の作用機序と特定の癌細胞を標的とする能力は、癌治療の武器庫への貴重な追加となります .
特性
IUPAC Name |
6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H56FN9O13/c1-3-52(73)33-19-38-48-31(24-62(38)50(71)32(33)25-75-51(52)72)47-35(14-13-30-28(2)34(53)20-36(60-48)46(30)47)58-43(67)26-74-27-57-41(65)22-56-49(70)37(18-29-10-6-4-7-11-29)59-42(66)23-55-40(64)21-54-39(63)12-8-5-9-17-61-44(68)15-16-45(61)69/h4,6-7,10-11,15-16,19-20,35,37,73H,3,5,8-9,12-14,17-18,21-27H2,1-2H3,(H,54,63)(H,55,64)(H,56,70)(H,57,65)(H,58,67)(H,59,66)/t35-,37-,52-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNSCLIZKHLNSG-MCZRLCSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H56FN9O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1034.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1599440-13-7 | |
| Record name | Deruxtecan [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1599440137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DERUXTECAN PYRROLE-2,5-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SEB972CO4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(azepan-1-yl)methyl]-5-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide](/img/structure/B606984.png)
![N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide](/img/structure/B606985.png)





